Butylisopropylamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-Diisopropyl-N-isobutylamine borane adduct is described in one of the papers, where diborane is bubbled into the neat amine to form a stable liquid borane adduct. This adduct is stable indefinitely at room temperature under an inert atmosphere, which suggests a method for the synthesis of stable amine-borane complexes that could be relevant for the synthesis of butylisopropylamine-related compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as calix arenes, has been studied. For example, the isopropyl derivative of calix arene has been crystallized and its structure determined by X-ray diffraction, which provides insights into the conformation and intramolecular interactions of isopropyl-substituted compounds . This information could be useful for understanding the molecular structure of butylisopropylamine.
Chemical Reactions Analysis
The reactivity of the N,N-Diisopropyl-N-isobutylamine borane adduct with various olefins has been explored. The hydroboration studies showed that the reactions are faster in certain solvents and that the degree of olefin hindrance affects the rate of hydroboration to the trialkylborane stage . This suggests that butylisopropylamine could potentially participate in similar chemical reactions, depending on its structure and the conditions applied.
Physical and Chemical Properties Analysis
While the physical and chemical properties of butylisopropylamine are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For instance, the volatility of isopropylamine is highlighted as an advantage in its use as an amino donor for the asymmetric synthesis of unnatural amino acids . This suggests that butylisopropylamine may also possess physical properties such as volatility that could be advantageous in certain chemical processes.
Scientific Research Applications
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Thermophysical Property Research
- Field : Physical Chemistry
- Application : Butylisopropylamine is used in the study of thermophysical properties. The NIST/TRC Web Thermo Tables provide critically evaluated recommendations for various properties of this compound .
- Methods : The properties are determined through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, entropy as a function of temperature and pressure, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .
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Synthesis of Hindered Enamines
Safety And Hazards
Butylisopropylamine is a highly flammable liquid and vapor that can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
N-propan-2-ylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-5-6-8-7(2)3/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJGUKZYSEUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192342 | |
Record name | N-Isopropylbutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butylisopropylamine | |
CAS RN |
39099-23-5 | |
Record name | N-(1-Methylethyl)-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39099-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylbutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylbutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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